molecular formula C16H34OS B12549726 3-(Octane-3-sulfinyl)octane CAS No. 160009-08-5

3-(Octane-3-sulfinyl)octane

Katalognummer: B12549726
CAS-Nummer: 160009-08-5
Molekulargewicht: 274.5 g/mol
InChI-Schlüssel: XVTLLXRMVKMYMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Octane-3-sulfinyl)octane is an organic compound characterized by the presence of a sulfinyl group attached to an octane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octane-3-sulfinyl)octane typically involves the introduction of a sulfinyl group into an octane chain. One common method is the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the sulfinyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Octane-3-sulfinyl)octane undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfinyl group to a sulfone.

    Reduction: The sulfinyl group can be reduced back to a sulfide.

    Substitution: The sulfinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted sulfinyl compounds.

Wissenschaftliche Forschungsanwendungen

3-(Octane-3-sulfinyl)octane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-(Octane-3-sulfinyl)octane involves its interaction with molecular targets through the sulfinyl group. This group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The pathways involved may include redox reactions and the formation of sulfinyl adducts with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Octane-3-sulfonyl)octane: Contains a sulfonyl group instead of a sulfinyl group.

    3-(Octane-3-thio)octane: Contains a thiol group instead of a sulfinyl group.

    3-(Octane-3-oxy)octane: Contains an ether group instead of a sulfinyl group.

Uniqueness

3-(Octane-3-sulfinyl)octane is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The sulfinyl group can undergo reversible redox reactions, making it a versatile functional group in organic synthesis and medicinal chemistry.

Eigenschaften

CAS-Nummer

160009-08-5

Molekularformel

C16H34OS

Molekulargewicht

274.5 g/mol

IUPAC-Name

3-octan-3-ylsulfinyloctane

InChI

InChI=1S/C16H34OS/c1-5-9-11-13-15(7-3)18(17)16(8-4)14-12-10-6-2/h15-16H,5-14H2,1-4H3

InChI-Schlüssel

XVTLLXRMVKMYMK-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(CC)S(=O)C(CC)CCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.